N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide
Overview
Description
N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a naphthalene moiety, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. For instance, the synthesis might involve the following steps:
Preparation of the Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts acylation, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Phenyl Derivative: The phenyl derivative can be prepared through a similar acylation process.
Coupling Reaction: The naphthalene and phenyl derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various types of interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s behavior in biological systems, potentially affecting pathways related to cell signaling, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-1-yl) prop-2-en-1-one
Uniqueness
N-{4-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Properties
IUPAC Name |
N-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c26-22(15-12-18-7-3-6-17-5-1-2-8-21(17)18)19-10-13-20(14-11-19)25-24(27)23-9-4-16-28-23/h1-16H,(H,25,27)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBQOMGCLVHKDV-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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